BenchChemオンラインストアへようこそ!

Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomer Selectivity

Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate (CAS 923226-56-6) is a synthetic benzofuran-2-carboxylate ester featuring a 3-methoxybenzamido substituent at the 6-position of the benzofuran core. This compound belongs to a well-established class of benzofuran derivatives with documented inhibitory activity against the 5-lipoxygenase enzyme system (IC₅₀ values reaching 40 nM for optimized congeners), positioning it as a privileged scaffold for anti-inflammatory and anti-asthmatic drug discovery programs.

Molecular Formula C20H19NO5
Molecular Weight 353.374
CAS No. 923226-56-6
Cat. No. B2409373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate
CAS923226-56-6
Molecular FormulaC20H19NO5
Molecular Weight353.374
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C
InChIInChI=1S/C20H19NO5/c1-4-25-20(23)18-12(2)16-9-8-14(11-17(16)26-18)21-19(22)13-6-5-7-15(10-13)24-3/h5-11H,4H2,1-3H3,(H,21,22)
InChIKeyOUBAHDMVVWFLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate: A Differentiated Benzofuran-2-Carboxylate Building Block for Target-Focused Library Synthesis


Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate (CAS 923226-56-6) is a synthetic benzofuran-2-carboxylate ester featuring a 3-methoxybenzamido substituent at the 6-position of the benzofuran core [1][2][3]. This compound belongs to a well-established class of benzofuran derivatives with documented inhibitory activity against the 5-lipoxygenase enzyme system (IC₅₀ values reaching 40 nM for optimized congeners), positioning it as a privileged scaffold for anti-inflammatory and anti-asthmatic drug discovery programs [1][2]. The meta-methoxy substitution pattern on the benzamide moiety distinguishes it from its para- and ortho-substituted regioisomers, offering unique hydrogen-bonding geometry and electronic properties that can be exploited in structure-activity relationship (SAR) studies [3].

Why Generic Benzofuran-2-Carboxylate Substitution Fails: Meta-Methoxybenzamido Regiochemistry Drives Divergent Target Engagement


Superficially similar benzofuran-2-carboxylate esters—differing only in the position or nature of the benzamido substituent—cannot be interchanged without risking loss of target potency or altered ADME properties. The 3-methoxybenzamido group at the 6-position establishes a specific hydrogen-bond donor/acceptor network that is geometrically distinct from the 4-methoxy (para) regioisomer (CAS 923178-51-2) . Furthermore, replacing the methoxy substituent with chlorine (CAS 923107-00-0) or a methyl group (CAS 923151-28-4) alters the electronic character of the benzamide ring, which in related benzofuran series has been shown to shift IC₅₀ values by more than an order of magnitude against key targets such as N-myristoyltransferase (NMT) [1] and 5-lipoxygenase [2]. These differences are not cosmetic; they directly impact pharmacophore mapping and the interpretability of SAR datasets, making compound-specific procurement essential for reproducible research [2].

Quantitative Differentiation Evidence for Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate


Regioisomeric Differentiation: Meta (3-OMe) vs. Para (4-OMe) Benzamido Substitution

The meta-methoxy substitution on the benzamide ring (3-OMe) creates a distinct hydrogen-bonding vector compared to the para-methoxy (4-OMe) regioisomer (CAS 923178-51-2). In benzofuran-2-carboxamide series evaluated as endothelin receptor antagonists, the position of the methoxy group on the benzamide moiety was found to influence receptor subtype selectivity (ETA vs. ETB), with meta-substituted derivatives exhibiting 2- to 16-fold selective binding to the ETA receptor in the micromolar range [1]. This regioisomeric effect is not captured by the para analog, making the meta isomer the appropriate choice for ETA-targeted programs.

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomer Selectivity

Electronic Effect of Benzamide Substituent: Methoxy vs. Chloro Modulation of Target Affinity

Replacement of the electron-donating methoxy group (σₚ = −0.27) with the electron-withdrawing chloro substituent (σₚ = +0.23) on the benzamide ring (CAS 923107-00-0) substantially alters the electronic environment of the amide NH and carbonyl oxygen. In the benzofuran N-myristoyltransferase (NMT) inhibitor series, similar electronic perturbations resulted in IC₅₀ values spanning from 1.7 μM to >200 μM depending on the substituent, demonstrating a >100-fold sensitivity to electronic effects [1][2]. The methoxy-substituted target compound is thus expected to occupy a distinct region of potency space compared to the chloro analog, which may be critical for achieving the desired balance of potency and selectivity.

Medicinal Chemistry Electronic Effects Kinase Inhibition

5-Lipoxygenase Pathway Inhibition: Benzofuran-2-Carboxylate Scaffold with Nanomolar Potency Potential

Benzofuran-2-carboxylic acid esters, including the target scaffold, are established inhibitors of the 5-lipoxygenase (5-LO) pathway, with optimized derivatives achieving IC₅₀ values as low as 40 nM in RBL-1 cell-based assays [1][2]. The 6-amido substitution present in the target compound is structurally consistent with the pharmacophore model described in US4663347, where aromatic amide substituents at the benzofuran 5- or 6-position enhance enzyme inhibitory activity [4]. In contrast, benzofuran derivatives lacking the 2-carboxylate ester (e.g., simple 3-methylbenzofurans) show significantly reduced 5-LO inhibitory activity (IC₅₀ >10 μM), underscoring the essential nature of the 2-carboxylate motif for this mechanism [3].

Inflammation Asthma 5-Lipoxygenase Leukotriene Biosynthesis

CYP3A4 Metabolic Liability: Compound-Specific ADME Differentiation

Benzofuran-2-carboxylate amides have been profiled for CYP3A4 inhibition, with data from ChEMBL indicating IC₅₀ values in the low micromolar range (5.33 μM) for structurally related analogs [1]. The 3-methoxy substitution on the benzamide ring is a known metabolic soft spot, susceptible to O-demethylation, which may confer a distinct CYP3A4 interaction profile compared to the 4-chloro analog (CAS 923107-00-0), where the chloro substituent is metabolically inert but may act as a CYP3A4 ligand via Type II heme coordination . This differential metabolic liability is a critical consideration when selecting a compound for in vivo pharmacokinetic studies, as the methoxy compound may exhibit higher clearance but lower CYP-mediated drug-drug interaction risk than the chloro analog.

ADME Drug Metabolism CYP3A4 Lead Optimization

Antiproliferative Activity in Non-Small Cell Lung Cancer Models: Class-Level Evidence for 3-Methylbenzofuran-2-Carboxylate Derivatives

3-Methylbenzofuran derivatives have demonstrated broad antiproliferative activity against NSCLC cell lines A549 and NCI-H23, with IC₅₀ values spanning 0.49–68.9 μM [1]. Importantly, certain 3-methylbenzofuran-2-carboxylate analogs also exhibit VEGFR-2 kinase inhibitory activity with IC₅₀ values as low as 45.4 nM [1]. The target compound, bearing both the 3-methyl and 2-carboxylate ester motifs along with a 6-amido substituent, incorporates all key pharmacophoric elements present in the most active antiproliferative derivatives. In contrast, benzofuran derivatives lacking the 2-carboxylate ester (e.g., 3-methylbenzofuran alone) show markedly reduced activity (IC₅₀ >100 μM against A375 melanoma cells), highlighting the essential contribution of the 2-carboxylate to cellular potency [2].

Oncology Non-Small Cell Lung Cancer (NSCLC) Antiproliferative Agents VEGFR-2 Inhibition

Hydrogen-Bond Donor/Acceptor Profile: Implication for Drug-Likeness and Permeability

The target compound possesses one hydrogen-bond donor (amide NH) and five hydrogen-bond acceptors (ester carbonyl, amide carbonyl, benzofuran oxygen, and two methoxy oxygens). This HBD/HBA profile (1/5) is more favorable for passive membrane permeability compared to analogs containing additional HBDs, such as the carboxylic acid derivative 6-acetamido-3-methylbenzofuran-2-carboxylic acid (CAS 1146292-09-2), which has two HBDs and a lower predicted logP . In benzofuran carbonic anhydrase inhibitor series, the carboxylic acid derivatives showed selective hCA IX/XII inhibition (K_I = 0.56–0.91 μM) but with limited cellular permeability, whereas the corresponding ester prodrugs exhibited improved antiproliferative activity in MDA-MB-231 cells, consistent with enhanced membrane penetration [1]. The ethyl ester form of the target compound thus offers a permeability advantage for cell-based assays compared to its free acid counterparts.

Physicochemical Properties Drug-Likeness Permeability Lipinski's Rule of Five

Best-Fit Research and Industrial Application Scenarios for Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate


5-Lipoxygenase Inhibitor Lead Optimization for Asthma and Allergic Inflammation

This compound serves as an advanced intermediate for constructing focused libraries targeting the 5-lipoxygenase pathway [1][2]. The 2-carboxylate ethyl ester and 6-amido substituents align with the pharmacophore defined in US4663347, where benzofuran-2-carboxylate amides exhibit nanomolar 5-LO inhibitory activity (IC₅₀ = 40 nM for optimized analogs) [1]. The 3-methoxybenzamido group provides a vector for further SAR diversification via amide coupling or demethylation to the phenolic derivative. Researchers studying leukotriene-mediated diseases (asthma, allergic rhinitis, inflammatory bowel disease) will find this scaffold directly applicable to their target product profiles [2].

Endothelin Receptor Antagonist Development for Cardiovascular and Renal Indications

Based on the established SAR for benzofuran ETA-selective antagonists, where meta-substituted benzofuran-2-carboxylates exhibit 2- to 16-fold ETA/ETB selectivity [3], this compound is positioned as a key intermediate for synthesizing non-peptide endothelin receptor antagonists. The 6-(3-methoxybenzamido) motif can be further functionalized to explore substituent effects on receptor subtype selectivity. Applications include pulmonary arterial hypertension, diabetic nephropathy, and resistant hypertension drug discovery programs.

Antiproliferative Agent Synthesis for Non-Small Cell Lung Cancer (NSCLC) Research

The 3-methylbenzofuran-2-carboxylate core is a validated antiproliferative scaffold against NSCLC cell lines A549 and NCI-H23, with IC₅₀ values as low as 0.49 μM for optimized derivatives [4]. This compound provides a ready-to-use building block for medicinal chemistry teams exploring the SAR of the 6-amido substituent. The ethyl ester serves as a prodrug moiety that enhances cellular permeability compared to the free carboxylic acid, as demonstrated in benzofuran-based carbonic anhydrase inhibitor programs where ester derivatives showed superior antiproliferative activity in MDA-MB-231 breast cancer cells [5].

Chemical Biology Tool Compound for CYP3A4 Interaction Profiling

Given the documented CYP3A4 inhibitory activity of benzofuran-2-carboxylate amides (IC₅₀ = 5.33 μM in human liver microsomes) [6], this compound can be employed as a probe to study structure-metabolism relationships within the benzofuran chemotype. The 3-methoxy substituent introduces a metabolic liability (O-demethylation) that can be compared head-to-head with the 4-chloro analog (CAS 923107-00-0) to deconvolute the contributions of electronic vs. steric effects on CYP3A4 binding. This application is particularly relevant for DMPK scientists optimizing benzofuran-based lead series for reduced drug-drug interaction potential.

Quote Request

Request a Quote for Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.